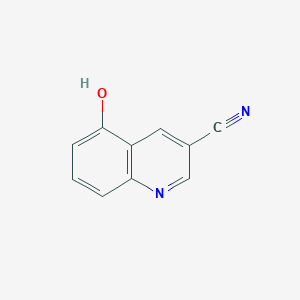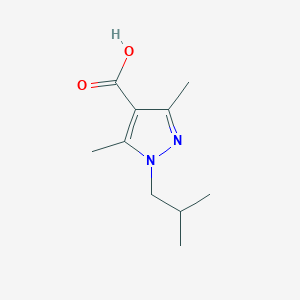![molecular formula C15H19F2NO2 B2909725 L-Norvaline, N-[(2S)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]- CAS No. 865774-79-4](/img/structure/B2909725.png)
L-Norvaline, N-[(2S)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Norvaline, N-[(2S)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]- is a synthetic compound that has garnered interest for its potential applications in various scientific fields. Structurally, it is an amino acid derivative, characterized by its unique combination of fluorine atoms and tetrahydronaphthalene moiety. This compound’s chemical properties make it an intriguing subject for research in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Norvaline, N-[(2S)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]- typically involves multi-step organic synthesis protocols. Common synthetic routes include:
Fluorination Reactions:
Amide Bond Formation: : The coupling of L-Norvaline with the difluoronaphthalene derivative generally occurs through standard peptide coupling reagents such as EDCI/HOBt or HATU.
Hydrogenation: : Tetrahydro-naphthalene core is often synthesized via catalytic hydrogenation under pressure, employing catalysts like palladium on carbon.
Industrial Production Methods
On an industrial scale, production typically scales up these laboratory methods, with optimizations for yield and purity. Flow chemistry techniques, which allow continuous processing, may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound undergoes oxidation reactions, particularly at the naphthalenyl ring, potentially forming quinone derivatives.
Reduction: : Reduction reactions can further hydrogenate the tetrahydro-naphthalene ring to its fully saturated form.
Substitution: : Electrophilic aromatic substitution reactions can introduce additional functional groups onto the naphthalenyl ring, mediated by reagents like halogenating agents or nitrating agents.
Common Reagents and Conditions
Oxidizing Agents: : KMnO4, CrO3 for oxidation reactions.
Reducing Agents: : LiAlH4, NaBH4 for reduction reactions.
Substituting Agents: : Halogenating agents such as Br2, nitrating agents like HNO3 for substitution reactions.
Major Products
Quinones: : Oxidation may yield quinone derivatives.
Dihydro Derivatives: : Reduction often produces more hydrogenated analogs.
Aryl Derivatives: : Substitution reactions lead to various aryl-substituted products.
Wissenschaftliche Forschungsanwendungen
L-Norvaline, N-[(2S)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]- has found applications across several fields:
Chemistry: : As a building block in the synthesis of more complex molecules and in studying reaction mechanisms involving fluorinated compounds.
Biology: : Investigated for its potential as a modulator of enzyme activity, particularly those involved in metabolic pathways.
Medicine: : Explored for its therapeutic potential, especially in neurodegenerative disease research due to its ability to affect cellular oxidative stress.
Industry: : Utilized in the development of novel materials and as a precursor in pharmaceuticals manufacturing.
Wirkmechanismus
The compound’s mechanism of action in biological systems often revolves around its interaction with enzymes and proteins. The fluorine atoms increase its lipophilicity and stability, allowing it to interact more effectively with biological targets. The tetrahydro-naphthalenyl ring provides a conformationally flexible scaffold that can engage in various non-covalent interactions, facilitating its binding to active sites in enzymes.
Vergleich Mit ähnlichen Verbindungen
Compared to other fluorinated amino acid derivatives:
L-Norvaline: : Unlike other fluorinated L-Norvaline analogs, the presence of the tetrahydro-2-naphthalenyl group significantly alters its physicochemical properties and biological activity.
2-Fluorophenylalanine: : Similar fluorinated amino acids like 2-fluorophenylalanine also modulate enzyme activity but lack the structural complexity and flexibility conferred by the naphthalenyl moiety.
List of Similar Compounds
L-Norvaline, N-[(2S)-6,8-difluoro-2-phenyl]-.
2-Fluorophenylalanine.
6,8-Difluoronorvaline.
That’s a thorough dive into L-Norvaline, N-[(2S)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]-. It’s fascinating how such specific chemical modifications can open up so many avenues for research and application.
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl]amino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F2NO2/c1-2-3-14(15(19)20)18-11-5-4-9-6-10(16)7-13(17)12(9)8-11/h6-7,11,14,18H,2-5,8H2,1H3,(H,19,20)/t11-,14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLNXVLGQDJBZSD-FZMZJTMJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)NC1CCC2=C(C1)C(=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C(=O)O)N[C@H]1CCC2=C(C1)C(=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ditert-butyl (1R,8R)-3,4,6,10-tetrazatricyclo[6.3.0.02,6]undeca-2,4-diene-5,10-dicarboxylate](/img/structure/B2909643.png)



![1-benzyl-3-[(4-chlorophenyl)sulfanyl]dihydro-1H-pyrrole-2,5-dione](/img/structure/B2909651.png)

![N1-bicyclo[2.2.1]hept-5-en-2-ylhydrazine-1-carbothioamide](/img/structure/B2909656.png)
![2-{2-oxo-3-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2909659.png)
![2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2909660.png)


![1-(4-nitrophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2909664.png)
![7-Bromopyrazolo[1,5-A]pyrimidine](/img/structure/B2909665.png)
